molecular formula C53H83NO14 B563853 Everolimus-d4 CAS No. 1338452-54-2

Everolimus-d4

Cat. No.: B563853
CAS No.: 1338452-54-2
M. Wt: 962.264
InChI Key: HKVAMNSJSFKALM-FQJUTLEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Everolimus-d4 is a deuterated form of everolimus, a derivative of rapamycin. It is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications for the quantitation of everolimus and related immunosuppressants . The deuterium atoms in this compound replace hydrogen atoms, making it a stable isotope-labeled compound that is chemically identical to everolimus but with a slightly different mass.

Mechanism of Action

Target of Action

Everolimus-d4 primarily targets the mammalian target of rapamycin (mTOR) . mTOR is a key serine-threonine kinase that plays a central role in the regulation of cell growth, proliferation, and survival .

Mode of Action

This compound is an mTOR inhibitor that binds with high affinity to the FK506 binding protein-12 (FKBP-12), thereby forming a drug complex that inhibits the activation of mTOR . This interaction with its targets leads to a decrease in cell proliferation and an increase in cell apoptosis and autophagy .

Biochemical Pathways

The mTOR pathway, which is regulated by this compound, is frequently deregulated in cancer . The inhibition of mTOR signaling by this compound results in decreased cell growth and increased ribosomal S6 protein phosphorylation . This affects various biochemical pathways, including HIF-1 and VEGF-dependent regulation of angiogenesis, lipid biosynthesis, mitochondrial biogenesis and function, cell cycle and growth, and autophagy .

Pharmacokinetics

This compound is lipophilic and becomes rapidly absorbed into the arterial wall . Its antiproliferative effects, mediated by inhibiting mTOR, help to reduce or prevent vessel re-stenosis due to the abnormal growth of smooth muscle in the damaged artery mediated by inflammatory cytokines and growth factors released by lymphocytes & macrophages

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of tumor cell proliferation and the induction of cell apoptosis and autophagy . It also upregulates autophagy and broadly alleviates inflammatory cytokines produced by multiple T cell subsets . This compound’s ability to alleviate the cytokines produced by Th17 subsets of T cells, such as IL-17A and IL-17F, is dependent on autophagy and antioxidant signaling pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that this compound is used as an internal standard in LCMS applications, and its stability under these conditions has been demonstrated .

Biochemical Analysis

Biochemical Properties

Everolimus-d4 works similarly to Everolimus as an mTOR (mammalian target of rapamycin) inhibitor . It is currently used as an immunosuppressant to prevent rejection of organ transplants . In a similar fashion to other mTOR inhibitors, this compound’s effect is solely on the mTORC1 protein and not on the mTORC2 protein .

Cellular Effects

This compound has been shown to have a significant impact on various types of cells and cellular processes. It inhibits mTOR signaling, resulting in decreased cell growth and ribosomal S6 protein phosphorylation . This inhibition can reduce tumor growth and seizure frequency in certain conditions . In addition, this compound has been shown to modulate the host immune response during Mycobacterium tuberculosis infection .

Molecular Mechanism

This compound is a mTOR inhibitor that binds with high affinity to the FK506 binding protein-12 (FKBP-12), thereby forming a drug complex that inhibits the activation of mTOR . This inhibition leads to a decrease in cell proliferation, metabolism, and angiogenesis in certain types of cancer . It also acts as an immunosuppressive agent in the context of organ transplantation .

Temporal Effects in Laboratory Settings

This compound has been synthesized and certified for use as an internal standard in LCMS applications . The calibration curve was linear with r2=0.9979, indicating its stability over time .

Dosage Effects in Animal Models

In animal models, this compound has shown neuroprotective effects . The effects of the product vary with different dosages. For instance, in a rat model of intracerebral hemorrhage, this compound ameliorated ICH-induced neurological deficits .

Metabolic Pathways

This compound is a substrate of CYP3A4 and PgP (phosphoglycolate phosphatase). Three monohydroxylated metabolites, two hydrolytic ring-opened products, and a phosphatidylcholine conjugate of everolimus were the 6 primary metabolites detected in human blood .

Preparation Methods

Everolimus-d4 is synthesized from rapamycin through a series of chemical reactions. The synthetic route involves the following steps :

    Monosilylation: Ethylene-d4 glycol is monosilylated with t-butyldimethylsilylchloride in the presence of a base.

    Triflation: The monosilylated product is converted to the triflate using triflic anhydride and 2,6-lutidine.

    Alkylation: Rapamycin is alkylated with the triflate in 2,6-lutidine and toluene to give TBDMS-protected this compound.

    Deprotection: The TBDMS-protected product is deprotected with 1N HCl to form this compound.

Chemical Reactions Analysis

Everolimus-d4 undergoes various chemical reactions, including:

Comparison with Similar Compounds

Everolimus-d4 is similar to other mTOR inhibitors such as sirolimus and tacrolimus. its deuterated nature makes it unique as an internal standard for LC-MS applications. Similar compounds include :

    Sirolimus: Another mTOR inhibitor used in immunosuppressive therapy.

    Tacrolimus: An immunosuppressant that inhibits calcineurin, a different pathway from mTOR.

    32-desmethoxyrapamycin: Another internal standard used in LC-MS for everolimus quantitation.

This compound offers better performance as an internal standard compared to 32-desmethoxyrapamycin due to its closer structural similarity to everolimus .

Properties

IUPAC Name

(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1/i24D2,25D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVAMNSJSFKALM-FQJUTLEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](C=C([C@H]([C@H](C(=O)[C@@H](C[C@@H](C=CC=CC=C([C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)C)C)C)OC)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H83NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

962.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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